molecular formula C9H9N3O B12835179 (3-(1h-1,2,4-Triazol-3-yl)phenyl)methanol

(3-(1h-1,2,4-Triazol-3-yl)phenyl)methanol

Cat. No.: B12835179
M. Wt: 175.19 g/mol
InChI Key: AVIFBAOCHAKWAC-UHFFFAOYSA-N
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Description

(3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol is an organic compound featuring a triazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,4-Triazol-3-yl)phenyl)methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated benzene derivative.

    Introduction of the Methanol Group: The final step involves the reduction of a formyl or carboxyl group on the phenyl ring to a methanol group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the triazole ring, which can be hydrogenated under high pressure with a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, palladium catalyst.

    Substitution: Halogenated benzene derivatives, Lewis acids.

**Major Products

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanol

InChI

InChI=1S/C9H9N3O/c13-5-7-2-1-3-8(4-7)9-10-6-11-12-9/h1-4,6,13H,5H2,(H,10,11,12)

InChI Key

AVIFBAOCHAKWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=NN2)CO

Origin of Product

United States

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